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Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1]

Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point

mutations in the tyrosine kinase domain (TKD), are among the most common genetic

alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1]

These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting

uncontrolled cell growth and contributing to a poor prognosis.[1] Consequently, FLT3 has

emerged as a key therapeutic target for AML.

Flt3-IN-19 is a potent and selective inhibitor of FLT3, with a reported IC50 of 0.213 nM.[2][3]

This application note provides a detailed protocol for a biochemical kinase assay to determine

the inhibitory activity of Flt3-IN-19 against the FLT3 kinase. The protocol is based on the widely

used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the

kinase reaction.

Flt3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) induces receptor

dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This

activation creates docking sites for various signaling molecules, leading to the activation of
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downstream pathways, primarily the RAS/RAF/MAPK/ERK, PI3K/AKT, and JAK/STAT

pathways, which are critical for cell growth, proliferation, and survival.[4][5] In AML, mutated

FLT3 is constitutively active, leading to ligand-independent activation of these pro-survival

signaling cascades.[1]
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Caption: Simplified Flt3 Signaling Pathway.

Quantitative Data Summary
The inhibitory activity of Flt3-IN-19 and other representative FLT3 inhibitors is summarized in

the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of

a substance in inhibiting a specific biological or biochemical function.

Compound Target IC50 (nM) Assay Type Reference

Flt3-IN-19 FLT3 0.213 Biochemical [2][3]

Midostaurin FLT3-ITD ~10 Cellular [5]

Gilteritinib FLT3-ITD <1 Cellular [6]

Quizartinib FLT3-ITD <1 Cellular [7]

Experimental Protocol: ADP-Glo™ Kinase Assay for
Flt3-IN-19
This protocol outlines the steps for determining the IC50 value of Flt3-IN-19 against

recombinant FLT3 kinase.

Materials and Reagents
Recombinant human FLT3 kinase (active)

Poly-Glu-Tyr (4:1) substrate or a specific peptide substrate

ATP

Flt3-IN-19 (CAS: 2237234-48-7)[2][3]

DMSO

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]
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ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader capable of measuring luminescence

Experimental Workflow
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Prepare Reagents:
- Flt3-IN-19 Serial Dilution
- Kinase, Substrate, ATP

Add Inhibitor (Flt3-IN-19) or DMSO
to plate wells

Add FLT3 Enzyme

Initiate Reaction:
Add Substrate/ATP Mix

Incubate at Room Temperature

Stop Reaction & Deplete ATP:
Add ADP-Glo™ Reagent

Incubate for 40 min

Convert ADP to ATP & Generate Light:
Add Kinase Detection Reagent

Incubate for 30 min

Measure Luminescence

Data Analysis:
Calculate IC50 Value

Click to download full resolution via product page

Caption: Workflow for the Flt3-IN-19 Kinase Assay.
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Procedure
Compound Preparation:

Prepare a stock solution of Flt3-IN-19 in 100% DMSO (e.g., 10 mM).

Perform serial dilutions of Flt3-IN-19 in kinase buffer to achieve the desired final

concentrations for the dose-response curve. Include a DMSO-only control (vehicle

control).

Kinase Reaction Setup (example for a 25 µL reaction volume):

To the wells of a white, opaque plate, add 5 µL of the serially diluted Flt3-IN-19 or DMSO

vehicle control.

Add 10 µL of recombinant FLT3 kinase diluted in kinase buffer. The optimal kinase

concentration should be determined empirically but is typically in the low ng range.

Pre-incubate the inhibitor and enzyme for 10-15 minutes at room temperature.

Initiation of Kinase Reaction:

Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP in

kinase buffer. The final ATP concentration should be close to its Km for FLT3, if known, or

at a standard concentration (e.g., 10-100 µM).

Mix the contents of the wells gently.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The

incubation time should be within the linear range of the kinase reaction.

Detection:

Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to

stop the kinase reaction and deplete the remaining ATP.

Incubate the plate for 40 minutes at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10857974?utm_src=pdf-body
https://www.benchchem.com/product/b10857974?utm_src=pdf-body
https://www.benchchem.com/product/b10857974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated during the kinase reaction into ATP and uses the newly synthesized ATP to

produce a luminescent signal.

Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal

to stabilize.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Plot the luminescence signal against the logarithm of the inhibitor concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic curve using

appropriate software (e.g., GraphPad Prism).

Conclusion
This application note provides a comprehensive protocol for the biochemical evaluation of Flt3-
IN-19, a potent FLT3 inhibitor. The detailed methodology, data presentation, and pathway

diagrams offer a valuable resource for researchers in academic and industrial settings engaged

in AML research and the development of novel targeted therapies. Accurate and reproducible

kinase assays are fundamental to characterizing the potency and selectivity of inhibitors like

Flt3-IN-19, facilitating their progression through the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4419636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4419636/
https://www.researchgate.net/publication/350701197_Engineering_and_crystal_structure_of_a_monomeric_FLT3_ligand_variant
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108888/
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/flt3-kinase-assay.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6398213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6398213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6398213/
https://www.benchchem.com/product/b10857974#kinase-assay-protocol-using-flt3-in-19
https://www.benchchem.com/product/b10857974#kinase-assay-protocol-using-flt3-in-19
https://www.benchchem.com/product/b10857974#kinase-assay-protocol-using-flt3-in-19
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10857974?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

